molecular formula C12H13N7O3 B2894403 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1070807-19-0

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2894403
CAS No.: 1070807-19-0
M. Wt: 303.282
InChI Key: GNZUJWQRTFLJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound with intriguing structural and chemical properties, belonging to the broader class of triazolopyrimidine derivatives. These compounds are known for their potential therapeutic applications, particularly in the realms of pharmaceuticals and bioorganic chemistry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:

  • Cyclization reactions: : Utilizing triazoles and pyrimidines as building blocks.

  • Amide bond formation: : Between the triazolopyrimidine derivative and the acetamide group. The specific reaction conditions may involve catalysts, temperature control, and specific pH environments to optimize yields and purity.

Industrial Production Methods

In an industrial setting, the synthesis would likely be scaled up using continuous flow reactors, automated synthesis platforms, and robust purification techniques like crystallization and chromatography to ensure the compound meets high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, particularly at the ethyl group.

  • Reduction: : Possible reduction of the oxo group to yield hydroxyl derivatives.

  • Substitution: : The isoxazole ring can be a site for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Utilization of reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Employing halides or other nucleophiles/electrophiles under acidic or basic conditions.

Major Products Formed

Depending on the reaction type, the major products may include hydroxyl derivatives, various substituted isoxazoles, and reduced forms of the triazolopyrimidine core.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in the synthesis of other bioactive molecules, providing a versatile scaffold for chemical modifications.

Biology

In biological studies, it exhibits potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.

Medicine

Pharmacologically, it might demonstrate activity against certain pathogens or diseases, though specific studies are needed to substantiate these claims.

Industry

In industrial applications, this compound could be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The compound’s mechanism of action is likely tied to its ability to interact with specific molecular targets:

  • Enzyme inhibition: : By binding to active sites or allosteric sites, altering enzyme activity.

  • Receptor modulation: : Acting as an agonist or antagonist, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Triazolopyrimidines: : Compounds like 3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-amine share the core structure but differ in substituents.

  • Isoxazole derivatives: : Compounds such as 5-methylisoxazole-3-carboxamide, which vary in the attached functional groups.

Uniqueness

What sets 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide apart is its hybrid structure, combining elements of both triazolopyrimidines and isoxazoles, potentially leading to unique biological activities and applications.

There you have it—a deep dive into the fascinating world of this compound. Quite a mouthful, but such is the allure of chemistry!

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O3/c1-3-19-11-10(15-17-19)12(21)18(6-13-11)5-9(20)14-8-4-7(2)22-16-8/h4,6H,3,5H2,1-2H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUJWQRTFLJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=NOC(=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.